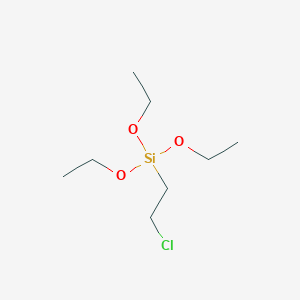

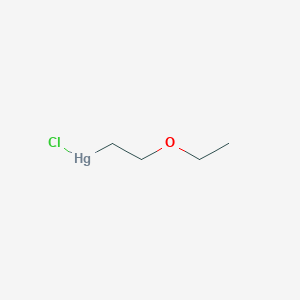

![molecular formula C15H13ClN2O B091903 [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 5652-60-8](/img/structure/B91903.png)

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol

Vue d'ensemble

Description

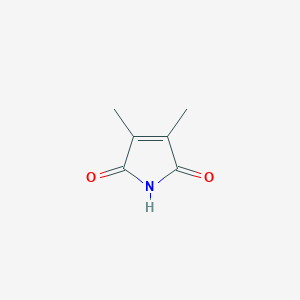

The compound "[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly described in the provided papers, but its structure is related to the benzimidazole derivatives that have been synthesized and characterized in the studies. Benzimidazole derivatives are known for their diverse biological activities and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In the first paper, the synthesis of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was achieved by condensing piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as the solvent and triethylamine as the base . Although the exact synthesis of "[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol" is not detailed, a similar approach could be employed, substituting the appropriate starting materials to introduce the benzimidazole moiety.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The second paper describes a compound with two benzimidazole groups attached to a central benzene ring, where the benzimidazolyl groups form dihedral angles with the central benzene ring . This indicates that the molecular structure of benzimidazole derivatives can vary in terms of the orientation of the rings, which can influence the compound's properties and interactions.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the imidazole ring. The papers do not provide specific reactions for "[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol," but benzimidazole compounds are known to engage in hydrogen bonding and π-π stacking interactions, as evidenced by the crystal structure analysis in the second paper . These interactions are crucial for the compound's stability and can affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The third paper describes a benzimidazole derivative with a dihedral angle near orthogonality between the benzimidazole group and the naphthyloxy moiety, which could affect the compound's solubility and crystallinity . Hydrogen bonding is a significant factor in the physical properties of these compounds, as it can lead to the formation of chains or networks in the crystal, as seen in the second and third papers .

Applications De Recherche Scientifique

Synthesis and Structure

- Benzimidazoles and related compounds are synthesized through various methods, including the reaction with different nucleophiles, which provides insights into novel ring systems and their structural confirmation through X-ray analysis (Tumkevičius et al., 2003).

- Innovative approaches for N-methylation of amines and transfer hydrogenation of nitroarenes using methanol highlight the versatility of methanol as a hydrogen source and C1 synthon in organic synthesis (Sarki et al., 2021).

- The use of supercritical methanol for the synthesis of benzimidazoles from 1,2-diaminobenzenes, utilizing copper-doped porous metal oxides as catalysts, showcases an eco-friendly synthesis method with methanol as the carbon source (Sun, Bottari, & Barta, 2015).

Applications and Properties

- Visible-light-promoted synthesis of benzimidazoles presents an environmentally-friendly method, emphasizing the importance of sustainable approaches in chemical synthesis (Park, Jung, & Cho, 2014).

- The study of benzimidazole derivatives and their metal complexes, including their synthesis, structural, spectroscopic studies, and applications in enzymatic inhibition and solubilization studies, opens new avenues for the development of pharmaceutical agents and materials science applications (Taj et al., 2020).

Catalysis and Materials Science

- The enhancement of durability and CO tolerance in fuel cell catalysts through the coating of poly(benzimidazole) on CB/PtRu particles illustrates the potential of benzimidazole derivatives in improving the performance of energy devices (Yang, Yu, & Luo, 2016).

- The development of Brønsted acidic ionic liquids based on 1-benzyl-1H-benzimidazole for biodiesel synthesis from vegetable oils demonstrates the role of benzimidazole derivatives in catalyzing biofuel production processes (Ghiaci, Aghabarari, Habibollahi, & Gil, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZVSFJBGRTRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353510 | |

| Record name | [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol | |

CAS RN |

5652-60-8 | |

| Record name | [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

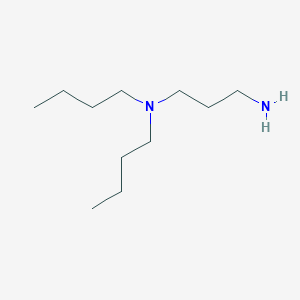

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)